N-Boc-1,3-propanediamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

N-Boc-1,3-propanediamine, also known as N-tert-butoxycarbonyl-1,3-diaminopropane, is an organic compound with the molecular formula C₈H₁₈N₂O₂ and a molecular weight of 174.24 g/mol. This compound is characterized by its colorless to light yellow liquid form and is primarily utilized in organic synthesis. The presence of the tert-butoxycarbonyl (Boc) protecting group enhances its stability and reactivity in various

Organic Synthesis:

- Protecting Group: N-Boc-1,3-propanediamine serves as a protecting group for primary amines in organic synthesis. The Boc group (tert-butyloxycarbonyl) temporarily masks the reactivity of the amine group, allowing for selective modification of other functional groups within the molecule. This controlled reactivity facilitates targeted reactions and prevents undesired side reactions involving the primary amine.

- Building Block: Due to its bifunctionality with a protected amine and a primary amine, N-Boc-1,3-propanediamine acts as a valuable building block in the synthesis of various complex molecules. Its structure allows for chain extension and introduction of a spacer arm within molecules, offering diverse possibilities for researchers.

Polymer Chemistry:

- Cross-linking Agent: N-Boc-1,3-propanediamine finds application as a cross-linking agent in the development of polymers. The presence of two amine groups enables it to form covalent linkages between polymer chains, thereby influencing the final properties of the polymer, such as mechanical strength and thermal stability.

Material Science:

- Functionalization of Materials: N-Boc-1,3-propanediamine can be employed for surface functionalization of various materials. The primary amine group allows for the attachment of specific functional groups onto the surface, tailoring the material's properties for specific applications. For instance, it can be used to introduce amine functionality onto surfaces for further bioconjugation or sensor development.

Medicinal Chemistry:

- Drug Design and Development: N-Boc-1,3-propanediamine serves as a valuable building block in the synthesis of potential drug candidates. Its bifunctional nature allows for the incorporation of specific functionalities essential for drug activity and targeting. Additionally, the Boc group can be strategically utilized to achieve controlled release of the active molecule within the body.

- Suzuki Reaction: It is employed in the Suzuki coupling reaction, which is pivotal for forming carbon-carbon bonds in organic synthesis .

- Synthesis of Spermidine Analogues: This compound serves as a precursor for synthesizing spermidine analogues, which are important in biological and pharmaceutical applications .

- Deprotection Reactions: The Boc group can be removed under acidic conditions, allowing the amine functionalities to participate in further reactions .

N-Boc-1,3-propanediamine has been noted for its role in synthesizing biologically active compounds. While specific biological activity data on this compound is limited, its derivatives are known to exhibit various pharmacological properties, including potential anticancer activities due to their structural similarity to naturally occurring polyamines like spermidine .

The synthesis of N-Boc-1,3-propanediamine typically involves the reaction of 1,3-diaminopropane with di-tert-butyl dicarbonate. The general reaction can be summarized as follows:

- Starting Materials: 1,3-diaminopropane and di-tert-butyl dicarbonate.

- Reaction Conditions: The reaction is usually carried out in an organic solvent under controlled temperatures.

- Product Formation: The product is purified by standard techniques such as recrystallization or chromatography to yield N-Boc-1,3-propanediamine with high purity .

N-Boc-1,3-propanediamine finds applications across various fields:

- Pharmaceuticals: It is used as an intermediate in the synthesis of pharmaceutical compounds and spermidine analogues .

- Organic Synthesis: Its utility in coupling reactions makes it valuable for constructing complex organic molecules .

- Research: This compound is often utilized in academic and industrial research settings to explore new synthetic methodologies and biological activities .

Interaction studies involving N-Boc-1,3-propanediamine primarily focus on its derivatives and their biological activities. Research indicates that compounds derived from N-Boc-1,3-propanediamine may interact with cellular pathways related to cell growth and differentiation, although specific interaction studies on the parent compound itself remain sparse .

N-Boc-1,3-propanediamine shares structural characteristics with several other compounds. Here are some notable comparisons:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-Boc-2,3-diaminopropane | C₈H₁₈N₂O₂ | Similar structure but different position of amines |

| N-Boc-1,4-butanediamine | C₈H₁₈N₂O₂ | Longer carbon chain; used in different synthetic routes |

| N-Boc-2-methyl-1,2-propanediamine | C₉H₂₁N₂O₂ | Methyl substitution leads to different reactivity |

These compounds exhibit unique reactivity patterns due to variations in their structure while retaining similar functional groups that allow them to participate in analogous

N-Boc-1,3-propanediamine, a tertiary alkyl carbamate derivative, is recognized by multiple chemical names reflecting its structural features. Key synonyms include:

- tert-Butyl (3-aminopropyl)carbamate

- N-(tert-Butoxycarbonyl)-1,3-propanediamine

- Carbamic acid, (3-aminopropyl)-, 1,1-dimethylethyl ester

- Boc-DAP (Boc-protected 1,3-diaminopropane)

The compound is indexed under CAS 75178-96-0 , with molecular formula C₈H₁₈N₂O₂ and molecular weight 174.24 g/mol .

Chemical Structure and Formula

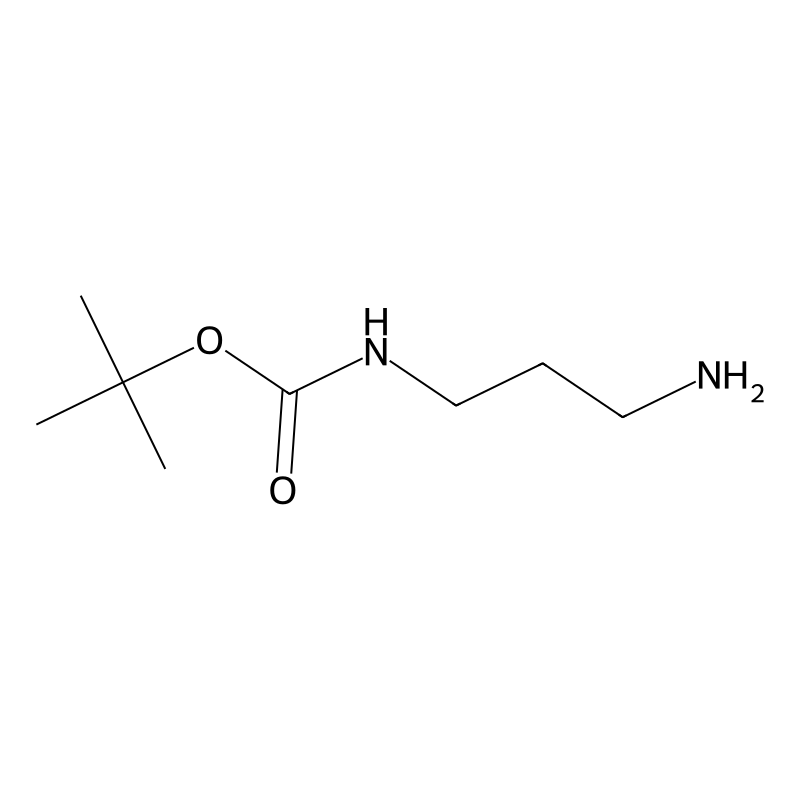

The structure comprises a tert-butyl carbamate (Boc) group attached to a 1,3-propanediamine backbone. The carbamate linkage (-OC(=O)-N-) connects the tert-butyl moiety to the primary amine at the central carbon of the propane chain. The secondary amine remains unprotected, enabling further functionalization.

The SMILES string (NCCCNC(OC(C)(C)C)=O) and InChI key (POHWAQLZBIMPRN-UHFFFAOYSA-N) confirm the connectivity .

Historical Context and Development

The synthesis of N-Boc-1,3-propanediamine emerged from advancements in amine protection strategies using di-tert-butyl dicarbonate (Boc₂O). Early methods involved reacting 1,3-diaminopropane with Boc₂O in dichloromethane under inert conditions . Industrial production scaled post-2005, with manufacturers like Jinxiang Chemical optimizing processes to minimize cross-contamination . The compound’s development paralleled the rise of Boc chemistry in peptide synthesis and medicinal chemistry .

Significance in Synthetic Organic Chemistry

N-Boc-1,3-propanediamine serves as a versatile building block due to:

- Orthogonal Protection: The Boc group is selectively removable under acidic conditions (e.g., TFA), enabling stepwise deprotection in multi-step syntheses .

- Versatile Reactivity: The secondary amine facilitates nucleophilic substitutions, cross-coupling reactions (e.g., Suzuki), and alkylation .

- Biological Relevance: Used in synthesizing spermidine analogs, antibacterial agents, and CFTR potentiators .

Physical State and Appearance

N-Boc-1,3-propanediamine, chemically known as tert-butyl N-(3-aminopropyl)carbamate, exists as a colorless to light yellow liquid at room temperature [1] [6]. The compound presents as a clear liquid or low melting solid depending on ambient conditions [11] [12]. Under standard laboratory conditions, this organic compound maintains its liquid state due to its relatively low melting point, appearing as a transparent to slightly colored solution when pure [1] [9]. The molecular formula C₈H₁₈N₂O₂ corresponds to a molecular weight of 174.24 grams per mole [1] [6] [7].

Melting and Boiling Points

The thermal transition properties of N-Boc-1,3-propanediamine are well-documented across multiple sources. The compound exhibits a melting point of 22 degrees Celsius according to literature values [1] [2] [6]. This relatively low melting point explains the compound's liquid state at standard room temperature conditions. The boiling point has been consistently reported at 203 degrees Celsius under atmospheric pressure [1] [2] [6]. Additional data indicates a reduced pressure boiling point of 94-96 degrees Celsius at 0.2 Torr [8] [11], demonstrating the compound's volatility characteristics under vacuum conditions.

| Property | Temperature (°C) | Pressure Conditions |

|---|---|---|

| Melting Point | 22 | Atmospheric |

| Boiling Point | 203 | Atmospheric |

| Boiling Point | 94-96 | 0.2 Torr |

Density and Refractive Index

The density of N-Boc-1,3-propanediamine has been measured at 0.998 grams per milliliter at 20 degrees Celsius [1] [2] [6]. This density value indicates that the compound is slightly less dense than water, which has implications for its behavior in aqueous systems and extraction procedures. The specific gravity, which is the ratio of the compound's density to that of water, is reported as 0.998 [1] [32].

The refractive index measurements show values ranging from 1.454 to 1.459 at 20 degrees Celsius using the sodium D-line [2] [6]. More specifically, literature reports indicate a refractive index of n₂₀/D 1.454 and n₂₀/D 1.459 [2] [9]. These optical properties are essential for compound identification and purity assessment in analytical procedures.

| Physical Property | Value | Conditions |

|---|---|---|

| Density | 0.998 g/mL | 20°C |

| Specific Gravity | 0.998 | 20°C |

| Refractive Index | 1.454-1.459 | 20°C, sodium D-line |

Solubility Profile

N-Boc-1,3-propanediamine demonstrates miscibility with methanol, indicating good solubility in polar protic solvents [1] [6] [32]. The compound also shows solubility in dimethyl sulfoxide at a concentration of 100 milligrams per milliliter, equivalent to 573.92 millimolar concentration [18]. This solubility requires ultrasonic assistance for complete dissolution, suggesting moderate solubility in this aprotic polar solvent.

The solubility characteristics extend to other organic solvents commonly used in synthetic chemistry. The compound's carbamate functional group and amino terminus contribute to its solubility profile in polar organic media. The tert-butyl protecting group provides some hydrophobic character while maintaining overall polarity through the carbamate linkage [33].

| Solvent | Solubility | Notes |

|---|---|---|

| Methanol | Miscible | Complete miscibility |

| Dimethyl Sulfoxide | 100 mg/mL | Requires ultrasonication |

| Polar Organic Solvents | Soluble | General compatibility |

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectral Data

The proton nuclear magnetic resonance spectrum of N-Boc-1,3-propanediamine provides detailed structural information. In deuterated chloroform, the characteristic signals appear as follows: the tert-butyl protons of the Boc protecting group resonate as a singlet at 1.44 parts per million integrating for nine protons [20]. The methylene protons adjacent to the free amino group appear as a triplet at 2.77 parts per million with a coupling constant of 6.8 hertz, integrating for two protons [20]. The methylene protons connected to the carbamate nitrogen show a multiplet between 3.14 and 3.26 parts per million, integrating for two protons [20]. A broad signal around 1.66-1.57 parts per million corresponds to the central methylene bridge [20].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon of the carbamate group at approximately 156 parts per million [21]. The quaternary carbon of the tert-butyl group appears around 79 parts per million, while the methyl carbons of the tert-butyl group resonate at 28 parts per million [21]. The aliphatic carbons of the propyl chain show characteristic chemical shifts consistent with their electronic environment [21].

Infrared Spectral Features

Infrared spectroscopy of N-Boc-1,3-propanediamine confirms the presence of characteristic functional groups. The spectrum shows conformance to expected patterns for carbamate compounds [11] [12]. The compound exhibits typical carbamate carbonyl stretching frequencies and nitrogen-hydrogen stretching vibrations associated with both the protected and free amino groups. The tert-butyl group contributes characteristic carbon-hydrogen stretching and bending modes in the fingerprint region.

Mass Spectrometry Analysis

Mass spectrometry analysis of N-Boc-1,3-propanediamine typically shows the molecular ion peak at mass-to-charge ratio 174, corresponding to the molecular weight of the compound [3] [4]. The fragmentation pattern includes characteristic losses associated with the tert-butyl group and the propylamine chain. Electrospray ionization mass spectrometry often shows protonated molecular ions and characteristic fragmentation products that aid in structural confirmation.

Stability Parameters

Air Sensitivity

N-Boc-1,3-propanediamine exhibits air sensitivity, requiring special handling precautions during storage and use [1] [6] [32]. The compound's sensitivity to atmospheric conditions necessitates protection from oxidation and moisture. This air sensitivity is attributed to the presence of the free amino group, which can undergo oxidation reactions when exposed to atmospheric oxygen over extended periods.

Temperature Stability

The thermal stability of N-Boc-1,3-propanediamine extends to its boiling point of 203 degrees Celsius under atmospheric conditions [1] [2]. The compound maintains structural integrity under normal laboratory heating conditions but may undergo decomposition at elevated temperatures beyond its boiling point. The tert-butyl carbamate protecting group is generally stable to moderate heating but can cleave under strongly acidic conditions or at very high temperatures [24].

XLogP3

GHS Hazard Statements

H302 (86%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant